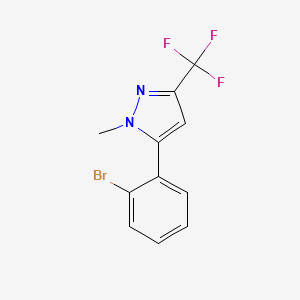

5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

描述

5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a methyl group at position 1, and a 2-bromophenyl substituent at position 5 of the pyrazole ring. This compound belongs to a class of halogenated pyrazoles, which are widely explored in medicinal and agrochemical research due to their enhanced stability, lipophilicity, and bioactivity conferred by fluorine and bromine substituents . Potential applications include use as a building block for herbicides (e.g., pyroxasulfone derivatives ) or pharmaceuticals (e.g., COX-2 inhibitor analogs ).

属性

IUPAC Name |

5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF3N2/c1-17-9(6-10(16-17)11(13,14)15)7-4-2-3-5-8(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDUPCWWWMHDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640365 | |

| Record name | 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-89-4 | |

| Record name | 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction of 2-Bromobenzaldehyde with Methylhydrazine

Step 1: Formation of Hydrazone

- Reagents : 2-bromobenzaldehyde and methylhydrazine.

- Conditions : The reaction is typically carried out in ethanol or another suitable solvent at room temperature.

- Mechanism : The aldehyde reacts with methylhydrazine to form a hydrazone intermediate.

Step 2: Cyclization

- Conditions : The hydrazone is then cyclized under acidic conditions (e.g., using acetic acid) to form the pyrazole ring.

- Yield : This step generally provides good yields, often exceeding 80%.

Introduction of Trifluoromethyl Group

- Reagents : Trifluoromethyl iodide or other trifluoromethylating agents (e.g., CF₃Cu).

- Conditions : The reaction may require heating and the presence of a catalyst (such as copper salts).

- Mechanism : The trifluoromethyl group is introduced via nucleophilic substitution or radical pathways.

Alternative Methods

Direct Trifluoromethylation

This method involves the use of trifluoromethylating agents directly on the pyrazole structure after initial formation.

- Reagents : Trifluoromethyl iodide or Togni’s reagent.

- Conditions : Requires specific reaction conditions to avoid decomposition of the pyrazole ring.

Use of Flow Chemistry

Recent advancements in synthetic methodologies include the use of continuous flow reactors that enhance reaction efficiency and yield.

- Advantages : Improved heat and mass transfer, leading to better control over reaction conditions.

- Yield Improvement : This method can increase yields significantly compared to traditional batch processes.

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for maximizing yield and purity. Key factors include:

- Temperature Control : Higher temperatures can enhance reaction rates but may lead to side reactions.

- Solvent Choice : Polar aprotic solvents often provide better solubility for reactants and intermediates.

- Catalyst Selection : The choice of catalyst can significantly influence regioselectivity and overall yield.

Characterization Techniques

Characterization of synthesized compounds is essential for confirming structure and purity:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies substituent positions |

| HPLC-MS | Validates purity and molecular weight |

| X-ray Crystallography | Provides detailed structural information |

化学反应分析

5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

科学研究应用

5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its potential biological activity.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.

作用机制

The mechanism of action of 5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electronic effects of the bromine and methyl groups, contributes to its biological activity .

相似化合物的比较

Structural Modifications and Substituent Effects

The bioactivity and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positions and electronic effects. Key comparisons include:

- Trifluoromethyl Position : Moving the -CF₃ group from position 5 to 3 (as in 5B vs. 5A in ) significantly reduces antibacterial activity against Xanthomonas oryzae (Xoo), with EC₅₀ values increasing from 11.22 µg/mL to >50 µg/mL .

Bromophenyl vs. Other Halogenated Aryl Groups :

- The 2-bromophenyl group in the target compound contrasts with analogs like 5-(3-bromophenyl)pyrazoles () and 5-(4-bromophenylthio) derivatives (). The ortho-bromo substitution may sterically hinder interactions compared to para-substituted analogs, affecting receptor binding.

- Fluorinated analogs, such as 5-(2-fluoro-4-bromophenyl)-1-methyl-3-CF₃-1H-pyrazole (), exhibit altered lipophilicity and metabolic stability due to fluorine’s electronegativity and smaller atomic radius compared to bromine.

Heterocyclic Linkages : Compounds like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-CF₃-1H-pyrazol-4-yl)-1,3,4-oxadiazole () demonstrate how appending oxadiazole or thioether moieties can enhance antibacterial or herbicidal potency through increased π-π stacking or hydrogen bonding .

Physicochemical Properties

The table below compares the target compound’s structural analogs based on melting points, yields, and substituents (data from and ):

| Compound Substituents | Melting Point (°C) | Yield (%) | Key Structural Features |

|---|---|---|---|

| 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-oxadiazole | 113–114 | 83.3 | Bromobenzylthio, oxadiazole |

| 2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-CF₃-pyrazol-4-yl)-oxadiazole | 101–102 | 78.2 | Fluorobenzylthio, oxadiazole |

| 5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-CF₃-1H-pyrazole (13f) | 142–144 | 85 | Fluorophenylhydrazone, CF₃ |

Key Observations :

- Bromine’s larger atomic radius and polarizability contribute to higher melting points in brominated derivatives compared to fluorinated analogs (e.g., 113–114°C vs. 101–102°C) .

- Yields for bromophenyl-containing compounds (e.g., 83.3%) are typically higher than those for complex heterocycles (e.g., 27.7% for nitrile-substituted oxadiazoles) .

生物活性

5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, with the chemical formula CHBrFN and CAS number 906352-89-4, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and its potential therapeutic applications, supported by various studies and data tables.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFN |

| Molecular Weight | 305.098 g/mol |

| CAS Number | 906352-89-4 |

| IUPAC Name | 5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)pyrazole |

| PubChem CID | 24229660 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate arylhydrazines with substituted diketones or similar precursors. This compound serves as an intermediate in the production of various pharmaceutical and agricultural chemicals, including herbicides like pyroxasulfone .

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with a similar structure have been reported to inhibit the growth of various cancer cell lines, including:

- Breast Cancer : In vitro studies indicate that pyrazole derivatives can effectively inhibit the proliferation of MDA-MB-231 cells.

- Liver Cancer : HepG2 cells also show sensitivity to these compounds .

The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For example, modifications in the structure of pyrazoles have led to compounds that exhibit activity against both Gram-positive and Gram-negative bacteria. Notably:

- Compounds have shown effectiveness against E. coli, S. aureus, and Pseudomonas aeruginosa.

- The presence of specific functional groups can enhance antibacterial activity significantly .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. For instance, some compounds have been tested for their ability to reduce carrageenan-induced edema in animal models, demonstrating efficacy comparable to established anti-inflammatory drugs like indomethacin .

Case Studies

- Study on Anticancer Activity : A recent study synthesized a series of 1-aryl-1H-pyrazoles and evaluated their antiproliferative effects against various cancer cell lines. Results indicated that specific substitutions on the pyrazole ring enhanced anticancer activity significantly, with some compounds achieving IC50 values in the low micromolar range against breast and liver cancer cells .

- Antimicrobial Testing : Another investigation focused on a set of novel pyrazole derivatives which were screened for antimicrobial activity against several pathogens. The results showed that specific structural modifications led to enhanced activity against resistant strains of bacteria .

常见问题

Q. What are the typical synthetic routes for 5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often involves cyclization and functionalization steps. A common approach includes:

Cyclization : Reacting hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones to form the pyrazole core .

Halogenation : Introducing bromine via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl bromides) .

Trifluoromethylation : Using reagents like CF₃Cu or CF₃SiMe₃ under copper catalysis .

Q. Key Variables :

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Primary Techniques :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., δ 7.2–7.8 ppm for bromophenyl protons; δ 120–125 ppm for CF₃ in ¹³C) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 353.74) .

- X-ray Crystallography : Resolves steric effects from the bromophenyl and CF₃ groups (see Advanced Questions ) .

Q. Best Practices :

- Use deuterated DMSO for NMR to avoid solvent interference with aromatic protons .

- Pair reverse-phase HPLC (C18 column) with ESI-MS for trace impurity detection .

Advanced Research Questions

Q. How does X-ray crystallography clarify steric and electronic effects in this compound?

Crystallographic studies of analogous pyrazoles reveal:

- Steric Hindrance : The 2-bromophenyl group induces a dihedral angle of 55–65° with the pyrazole ring, reducing π-π stacking .

- Electron-Withdrawing Effects : The CF₃ group distorts bond lengths (C3–N2 = 1.34 Å vs. 1.38 Å in non-CF₃ analogs) .

Q. Methodological Insight :

- Use low-temperature (100 K) single-crystal diffraction to minimize thermal motion artifacts .

- Compare with DFT-optimized structures to validate experimental bond angles .

Q. How can researchers resolve contradictions in reported antibacterial activity data for similar pyrazole derivatives?

Case Study :

Q. Resolution Strategies :

Assay Standardization : Use consistent bacterial strains (e.g., ATCC 25923) and broth microdilution protocols .

Structural Modifications : Test analogs with electron-donating groups (e.g., -OCH₃) to enhance membrane penetration .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Approaches :

Q. Validation :

- Cross-check docking results with crystallographic data (e.g., PDB IDs for enzyme targets) .

Q. How can reaction yields be optimized when scaling up synthesis?

Key Factors :

Q. Troubleshooting :

- Low trifluoromethylation yields? Replace CF₃Cu with Togni’s reagent (CF₃I/AgF) for better stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。